molecular formula C11H12O2 B14388286 3-(4-Methoxyphenyl)but-2-enal CAS No. 87580-59-4

3-(4-Methoxyphenyl)but-2-enal

Cat. No.: B14388286
CAS No.: 87580-59-4
M. Wt: 176.21 g/mol
InChI Key: JRWPBBXPNLJFMJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)but-2-enal (IUPAC name: (E)-3-(4-methoxyphenyl)but-2-enal) is an α,β-unsaturated aldehyde characterized by a methoxy-substituted aromatic ring conjugated to an aldehyde group via a butenyl chain. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol.

Properties

CAS No.

87580-59-4

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)but-2-enal

InChI

InChI=1S/C11H12O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-8H,1-2H3

InChI Key

JRWPBBXPNLJFMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)but-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under aldol condensation conditions . The reaction typically proceeds at room temperature, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)but-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Methoxyphenyl)but-2-enal with analogs sharing the 4-methoxyphenyl motif, focusing on structural variations, biological activities, and structure-activity relationships (SAR).

Functional Group Comparison

Compound Name Functional Groups Key Structural Features
This compound Aldehyde, α,β-unsaturated carbonyl Reactive aldehyde group; planar conjugated system
(E)-3-(4-Methoxyphenyl)prop-2-enoate esters (IMC, HMS) Ester, α,β-unsaturated carbonyl Ester group enhances lipophilicity; UV absorption
Chalcone derivatives (Compound 1, ) Ketone, α,β-unsaturated carbonyl Ketone group stabilizes conjugation; anti-inflammatory/antioxidant activity
Ethyl p-methoxycinnamate thiourea derivatives Thiourea, ester Thiourea modifies solubility; no cytotoxicity observed
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide () Amide, α,β-unsaturated carbonyl Amide linkage improves stability; potent anti-inflammatory (IC₅₀ = 17.00 μM)

Physicochemical Properties

Property This compound Ethyl p-methoxycinnamate Chalcone (Compound 1)
Solubility Low (lipophilic aldehyde) Moderate (ester group) Low (aromatic ketone)
Reactivity High (aldehyde reactivity) Moderate (stable ester) Moderate (ketone)
UV λmax (nm) ~290 (conjugated system) ~310 (ester conjugation) ~350 (chalcone)

Key Research Findings and Data Tables

Table 2: Structural Impact on Activity

Structural Feature Impact on Activity Example Compound
α,β-unsaturated carbonyl Enhances electrophilic reactivity This compound
Methoxy substitution Improves radical stabilization Chalcone derivatives
Ester/Amide groups Modifies solubility and stability Ethyl p-methoxycinnamate

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